molecular formula C8H8BrClOS B2735851 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one CAS No. 80775-43-5

1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one

Cat. No.: B2735851
CAS No.: 80775-43-5
M. Wt: 267.57
InChI Key: BHJGWPLZRVQDNC-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one is a halogenated organic compound featuring a thiophene ring substituted with a bromine atom at the 5-position and a butan-1-one chain with a chlorine atom at the 4-position. Its molecular formula is C₈H₇BrClOS, with a molecular weight of 266.56 g/mol.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-4-chlorobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClOS/c9-8-4-3-7(12-8)6(11)2-1-5-10/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJGWPLZRVQDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one typically involves the bromination of thiophene followed by a series of substitution reactions. One common method includes the bromination of thiophene to form 5-bromothiophene, which is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

  • Substitution Reactions: The chlorobutanone moiety can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction Reactions: It can be oxidized to form carboxylic acids or reduced to yield alcohols, making it versatile in synthetic pathways.

Research indicates that 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one exhibits potential bioactive properties. Studies have explored its:

  • Antimicrobial Properties: Preliminary investigations suggest activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Activity: The compound has been evaluated for cytotoxic effects on cancer cell lines, showing promise in drug development aimed at cancer treatment .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role in designing novel therapeutic agents. Its unique structural features allow it to interact with biological targets effectively:

  • Mechanism of Action: The brominated thiophene ring may engage in π-π stacking interactions with biomolecules, while the chlorobutanone moiety can form hydrogen bonds or covalent interactions with active sites on enzymes or receptors .

Industrial Applications

This compound is also utilized in the production of advanced materials:

  • Organic Semiconductors: Its electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs).
  • Material Science: The compound can be incorporated into polymer matrices to enhance material properties for various industrial applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound in developing new antibacterial agents.

Case Study 2: Drug Development

In another research effort, scientists synthesized derivatives of this compound to evaluate their anticancer properties. Several derivatives showed enhanced cytotoxicity against human cancer cell lines compared to the parent compound, highlighting the importance of structural modifications in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the chlorobutanone moiety can form hydrogen bonds or covalent bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs differ in aromatic ring type (thiophene vs. phenyl), halogen substitution patterns, or chain modifications. Below is a detailed analysis:

Structural Analogs and Their Properties

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features Applications/Research Findings References
1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one Thiophene (Br at 5), 4-Cl butanone C₈H₇BrClOS 266.56 Bromothiophene core, Cl-substituted aliphatic chain Hypothesized as a synthetic intermediate; no direct pharmacological data. Inferred
1-(4-Bromophenyl)-4-chlorobutan-1-one Phenyl (Br at 4), 4-Cl butanone C₁₀H₁₀BrClO 261.55 Bromophenyl analog, similar chain Used in synthesizing antihistamine derivatives (e.g., terfenadine analogs for antimicrobial activity) .
4′-tert-Butyl-4-chlorobutyrophenone Phenyl (tert-butyl at 4'), 4-Cl butanone C₁₄H₁₉ClO 238.75 Bulky tert-butyl group Intermediate in ebastine (antihistamine) synthesis; enhances lipophilicity .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Thiophene (Cl at 5), propenone-phenyl C₁₃H₉ClOS 256.73 Chlorothiophene, α,β-unsaturated ketone Studied for electronic properties; potential in material science .
1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one Thiophene (Br at 5, Me at 4), acetyl C₇H₇BrOS 235.10 Methyl-bromothiophene, shorter chain Pharmaceutical intermediate; structural simplicity aids reactivity .
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one Thiophene (Br at 5, Cl at 4), acetyl C₆H₄BrClOS 239.52 Dual halogenation on thiophene Research applications in organic electronics; no clinical data .

Key Differences and Implications

Bromophenyl derivatives (e.g., 1-(4-bromophenyl)-4-chlorobutan-1-one) are more lipophilic, favoring blood-brain barrier penetration in CNS-targeting drugs .

Halogenation Patterns :

  • Bromine at the 5-position on thiophene increases steric bulk and electronegativity, altering reactivity in cross-coupling reactions .
  • Dual halogenation (e.g., 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one) may enhance stability but complicate synthetic pathways .

Chain Modifications: Butanone chains with 4-Cl substituents (e.g., target compound) offer flexibility for further functionalization, whereas acetyl groups (e.g., 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one) limit derivatization .

Research Findings and Methodologies

  • Synthesis : Sodium bicarbonate-mediated nucleophilic substitution is common for 4-chlorobutan-1-one derivatives, as seen in the preparation of 1-(4-bromophenyl)-4-chlorobutan-1-one .
  • Crystallography : While the target compound’s crystal structure is undocumented, analogous bromothiophene derivatives (e.g., (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one) crystallize in orthorhombic systems (space group Pcm21b) with distinct hydrogen-bonding networks .
  • Applications : Bromophenyl analogs demonstrate antimicrobial activity against Staphylococcus aureus (32% yield in terfenadine derivatives) , while tert-butyl-substituted variants are critical in antihistamine production .

Biological Activity

1-(5-Bromothiophen-2-yl)-4-chlorobutan-1-one is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety and a chlorobutanone structure, which contribute to its unique chemical properties. The presence of halogen atoms is known to influence the biological activity of organic compounds, often enhancing their interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, halogenated chalcones have shown efficacy against various microbial strains, suggesting that the bromine and chlorine substitutions in this compound may enhance its antimicrobial activity. Studies have demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Compounds with similar structures often act by binding to tubulin, disrupting microtubule formation, and inducing apoptosis in cancer cells.
  • Cell Cycle Arrest : Many halogenated compounds have been shown to arrest the cell cycle at specific checkpoints, particularly G2/M, which is critical for cancer treatment strategies.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

StudyFindings
Study on Chalcones Demonstrated enhanced antimicrobial activity with chlorinated derivatives against various bacteria.
Antiproliferative Screening Identified structural analogs that disrupt microtubule dynamics leading to significant inhibition of cancer cell proliferation.

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